(3S,10S,13R,14R,17S)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol
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Overview
Description
(3S,10S,13R,14R,17S)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol is a natural product found in Ganoderma pfeifferi with data available.
Scientific Research Applications
1. Structural Analysis and Crystallography
The compound has been studied in the context of crystallography, providing insights into molecular conformations and interactions. In one study, a similar compound, 5,22-Stigmastadien-3β-yl p-toluenesulfonate, was analyzed for its structural features, revealing significant variations in the orientations of peripheral groups and E-conformation of the C=C bond in the side chain (Ketuly, Hadi, Khaledi, & Tiekink, 2010).
2. Isolation and Identification from Natural Sources
Compounds structurally similar to the one have been isolated from natural sources like Skimmia laureola. The study of 24-Methyllanosta-7,25-dien-3-one revealed its chair, half-chair, and boat conformations, providing a basis for understanding the molecular geometry of similar compounds (Hussain, Habib-ur-Rehman, & Parvez, 2010).
3. Antimicrobial Activity
Research has been conducted on compounds with similar structures to assess their antimicrobial properties. A study on Leplaea mayombenis root extract identified several compounds, including one with a similar structure, showing varying degrees of antimicrobial activity (Sidjui et al., 2015).
4. Computer-Aided Drug Design
In the realm of drug development, especially for combating infections like MRSA, computer-aided design has been utilized to screen compounds with structural similarities for potential therapeutic uses. This approach aids in the preliminary evaluation of novel inhibitors (Skariyachan et al., 2011).
5. Development of Cholesterol Metabolism Regulators
The compound's structural analogs have been used to synthesize modulators for Liver X receptors, which play a crucial role in cholesterol metabolism. This indicates potential applications in treating cardiovascular diseases and Alzheimer’s disease (Ching, 2013).
Properties
Molecular Formula |
C30H48O2 |
---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(3S,10S,13R,14R,17S)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H48O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,21-22,25-26,31-32H,8,10,12-13,15-19H2,1-7H3/b20-9+/t21-,22+,25?,26+,28-,29-,30+/m1/s1 |
InChI Key |
AOXXVRDKZLRGTJ-CUJMEZSJSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/CO)[C@@H]1CC[C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
SMILES |
CC(CCC=C(C)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |
Synonyms |
ganodermadiol lanosta-7,9(11),24-triene-3,26-diol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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